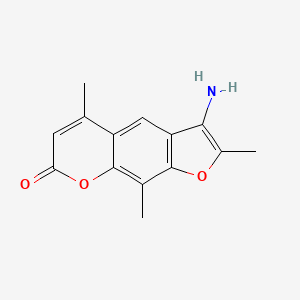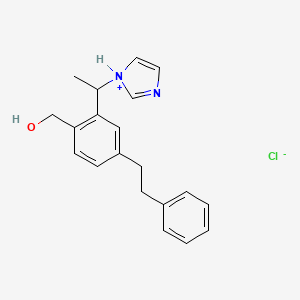
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride typically involves the reaction of 1-(p-phenethylphenyl)-2-(1-imidazolyl)propanol with hydrochloric acid. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
- Large-scale reactors to handle the bulk quantities of reactants.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
- Oxidation products may include ketones or aldehydes.
- Reduction products may include reduced imidazole derivatives.
- Substitution products will depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-: The base compound without the hydrochloride group.
Other Imidazole Derivatives: Compounds such as clotrimazole and miconazole, which are known for their antifungal properties.
Uniqueness
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
77234-91-4 |
|---|---|
Molekularformel |
C20H23ClN2O |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
[2-[1-(1H-imidazol-1-ium-1-yl)ethyl]-4-(2-phenylethyl)phenyl]methanol;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17;/h2-6,9-13,15-16,23H,7-8,14H2,1H3;1H |
InChI-Schlüssel |
UFDHMHUTGWPJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)[NH+]3C=CN=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



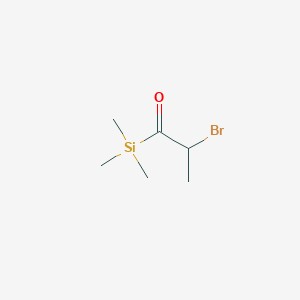
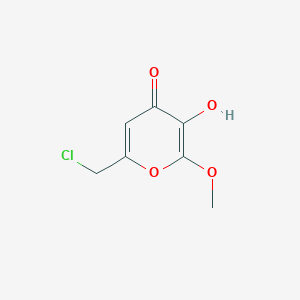
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
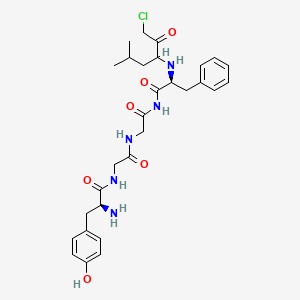
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
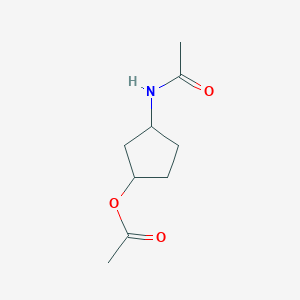
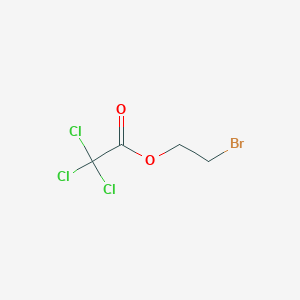

![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
